N-CYCLOHEXYL-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE
Overview
Description
N-CYCLOHEXYL-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE is an organic compound with the molecular formula C23H30N2O3S It is a derivative of propanamide, featuring a cyclohexyl group and a phenylsulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE typically involves the reaction of cyclohexylamine with 3-bromopropanoyl chloride to form N-cyclohexyl-3-bromopropanamide. This intermediate is then reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-CYCLOHEXYL-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonylamino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The cyclohexyl group provides hydrophobic interactions that enhance binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-CYCLOHEXYL-3-(PHENYLSULFANYL)PROPANAMIDE: Similar structure but with a sulfanyl group instead of a sulfonyl group.
N-CYCLOHEXYL-3-(PHENYLSULFONYL)PROPANAMIDE: Lacks the amino group, making it less versatile in reactions.
Uniqueness
N-CYCLOHEXYL-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE is unique due to the presence of both the cyclohexyl and phenylsulfonylamino groups, which provide a combination of hydrophobic and hydrogen-bonding interactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .
Properties
IUPAC Name |
3-(benzenesulfonamido)-N-cyclohexylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c18-15(17-13-7-3-1-4-8-13)11-12-16-21(19,20)14-9-5-2-6-10-14/h2,5-6,9-10,13,16H,1,3-4,7-8,11-12H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCIXWBKSRHOAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCNS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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